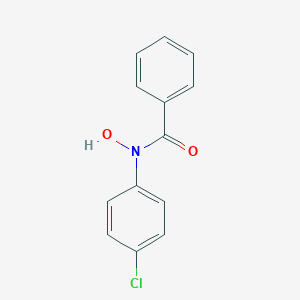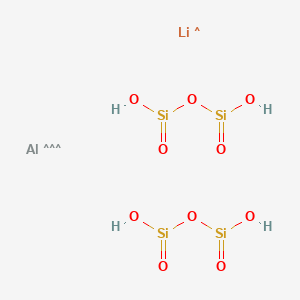![molecular formula C11H15FN2O2 B074630 ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate CAS No. 1478-87-1](/img/structure/B74630.png)
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate, also known as EFEC, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in medicine and agriculture. EFEC belongs to the class of carbamate compounds, which are widely used as insecticides and herbicides. The unique chemical structure of EFEC makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a cost-effective compound to work with. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have low toxicity, making it safe for use in vitro and in vivo studies. However, one limitation of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. One potential area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based insecticides and herbicides, as carbamate compounds have shown promise in this area. Additionally, further studies are needed to fully understand the mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate and its potential applications in other areas of research.
Synthesemethoden
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with N-ethyl ethanolamine to obtain ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to exhibit anti-cancer properties. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Eigenschaften
CAS-Nummer |
1478-87-1 |
|---|---|
Produktname |
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate |
Molekularformel |
C11H15FN2O2 |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DTQYCFWSXJGCRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(C)C1=CC=C(C=C1)F |
Kanonische SMILES |
CCOC(=O)NNC(C)C1=CC=C(C=C1)F |
Synonyme |
N'-(p-Fluoro-α-methylbenzyl)carbazic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



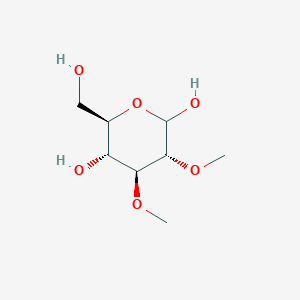
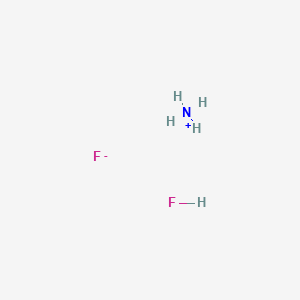
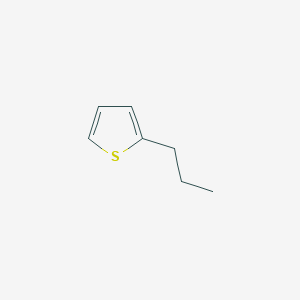
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
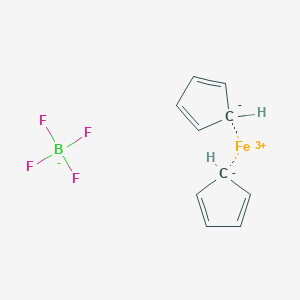
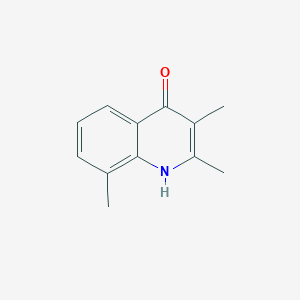
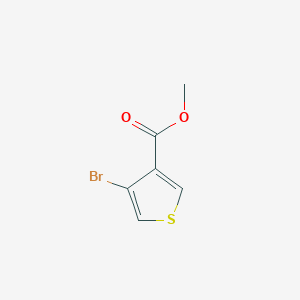
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
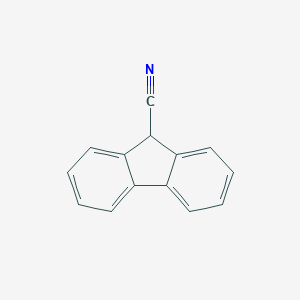
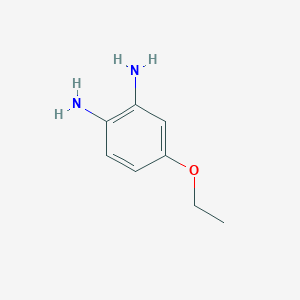
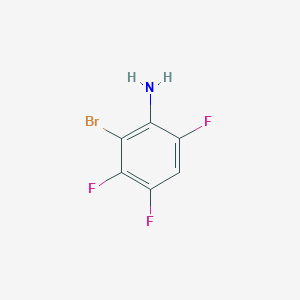
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
